N-(4-ethoxyphenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide
Description
This compound features a polycyclic benzo[c]pyrimido[4,5-e][1,2]thiazin core with a 6-ethyl substituent and a 5,5-dioxido (sulfone) group. The acetamide moiety is linked via a thioether bond to the heterocycle and substituted with a 4-ethoxyphenyl group. Its structural complexity confers unique electronic and steric properties, making it a candidate for therapeutic applications, particularly in targeting enzymes or receptors sensitive to sulfone-containing heterocycles.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-(6-ethyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S2/c1-3-26-18-8-6-5-7-17(18)21-19(32(26,28)29)13-23-22(25-21)31-14-20(27)24-15-9-11-16(12-10-15)30-4-2/h5-13H,3-4,14H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHJWLEWMCQYLLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C3=NC(=NC=C3S1(=O)=O)SCC(=O)NC4=CC=C(C=C4)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethoxyphenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a benzo[c]pyrimido[4,5-e][1,2]thiazine core, an ethoxyphenyl group, and a thioacetamide moiety. These structural components contribute to its biological activity and interaction with various molecular targets.
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors in the body. The thiazine core is known for its ability to inhibit certain enzymes, which may play a role in conditions such as neurodegenerative diseases. The ethoxyphenyl group may enhance the compound's lipophilicity, facilitating better membrane penetration and bioavailability.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies have shown that derivatives of the thiazine core can scavenge free radicals effectively, which is crucial for protecting cells from oxidative stress.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been highlighted in various studies. For example:
| Compound | Target Enzyme | IC50 Value (µM) |
|---|---|---|
| N-(4-ethoxyphenyl)-... | Acetylcholinesterase (AChE) | 0.025 |
| Similar Thiazine Derivative | AChE | 0.027 |
| Donepezil (Reference) | AChE | 0.021 |
These results suggest that N-(4-ethoxyphenyl)-... could be a promising candidate for treating conditions like Alzheimer's disease due to its ability to inhibit AChE effectively .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Preliminary findings indicate that it exhibits low cytotoxicity against various cell lines:
| Cell Line | IC50 Value (µM) |
|---|---|
| NIH/3T3 | >100 |
| HeLa | >150 |
These results suggest a favorable safety profile for further development .
Case Studies and Research Findings
- In Vivo Studies : In vivo studies have demonstrated the efficacy of related compounds in reducing neuroinflammation and improving cognitive function in animal models of Alzheimer's disease.
- Molecular Docking Studies : Computational studies have shown that the compound can effectively bind to the active sites of target enzymes, suggesting a strong potential for therapeutic application.
- Comparative Analysis : When compared with established drugs like donepezil, N-(4-ethoxyphenyl)-... shows comparable or superior inhibition against AChE, indicating its potential as a lead compound for drug development.
Comparison with Similar Compounds
Structural Variations in Heterocyclic Cores
The target compound’s benzo[c]pyrimido[4,5-e][1,2]thiazin core distinguishes it from analogs with simpler heterocycles:
- Benzothiazole Derivatives (): Compounds like N-(5,6-methylenedioxybenzothiazole-2-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide (3c) feature a benzothiazole ring fused with methylenedioxy groups but lack the pyrimidine-thiazine fusion. This reduces steric bulk and alters electronic properties compared to the target compound.
- Triazole/Thiophene Hybrids (): 2-((4-Allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide incorporates a triazole-thiophene system, offering different π-π stacking and hydrogen-bonding capabilities.
Table 1: Key Structural Differences in Heterocyclic Cores
Substituent Effects on Physicochemical Properties
- 4-Ethoxyphenyl vs. Aryl Groups : The target’s 4-ethoxyphenyl group enhances lipophilicity compared to 3f (), which has a 4-methoxyphenyl group. Ethoxy’s larger size may slow metabolic O-deethylation relative to methoxy.
- Sulfone vs.
Table 2: Substituent Impact on Melting Points and Solubility
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
